molecular formula C10H11BrO B2587844 1-(4-Bromophenyl)butan-2-one CAS No. 200064-98-8

1-(4-Bromophenyl)butan-2-one

Cat. No.: B2587844
CAS No.: 200064-98-8
M. Wt: 227.101
InChI Key: VEZPNCFTZIKUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-Bromophenyl)butan-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

1-(4-Bromophenyl)butan-2-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)butan-2-one: Contains a fluorine atom instead of bromine.

    1-(4-Iodophenyl)butan-2-one: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated analogs .

Properties

IUPAC Name

1-(4-bromophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZPNCFTZIKUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask contained EtMgCl (10 mL, 2M in THF, 20 mmol) at 0° C., was added a solution of 70A (516 mg, 2 mmol) in 10 mL THF. The solution was stirred at rt for 30 min, then was quenched with sat. NH4Cl and extracted with EtOAc (3×20 mL). The organic layer washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0-30% EtOAc/hexanes) afforded 70B (288 mg, 65%). MS (ESI) m/z 227.1 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
516 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
65%

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